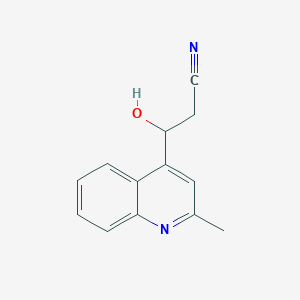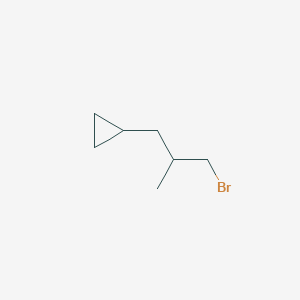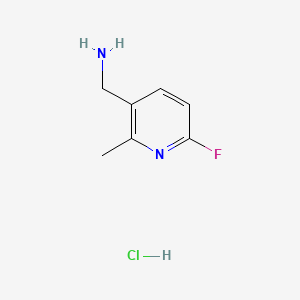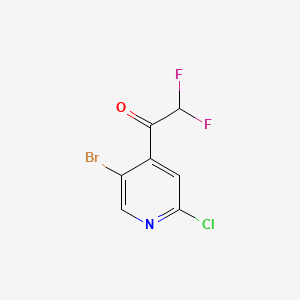
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound with a molecular formula of C7H4BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine, followed by the introduction of difluoroethanone. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentration.
化学反应分析
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.
作用机制
The mechanism by which 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: A simpler halogenated pyridine derivative used in similar applications.
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A related compound with an ethanol group instead of difluoroethanone.
5-Bromo-2-fluoropyridine: Another halogenated pyridine with different halogen atoms.
Uniqueness
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and chlorine atoms along with a difluoroethanone group. This combination of halogens and functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C7H3BrClF2NO |
|---|---|
分子量 |
270.46 g/mol |
IUPAC 名称 |
1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrClF2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
InChI 键 |
SSIYGOPGHXTIRF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




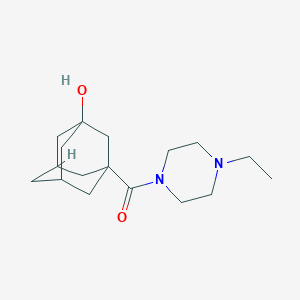
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
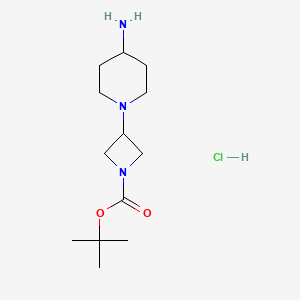
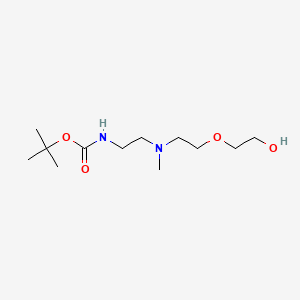
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)

